[2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl](pyrrolidin-1-yl)methanone
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Overview
Description
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone is a complex organic compound featuring a methoxy group, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
The synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multiple steps. The process begins with the preparation of the core phenyl ring, followed by the introduction of the methoxy group and the sulfonyl group. The pyrrolidine rings are then attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyrrolidine rings can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of sulfonyl and pyrrolidine groups on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrrolidine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing molecules and pyrrolidine derivatives. Compared to these compounds, 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone is unique due to the presence of both a methoxy group and two pyrrolidine rings, which can enhance its biological activity and specificity. Examples of similar compounds include sulfonylureas and pyrrolidine-based drugs .
Properties
IUPAC Name |
(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-7-6-13(23(20,21)18-10-4-5-11-18)12-14(15)16(19)17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZULQRITZCYBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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